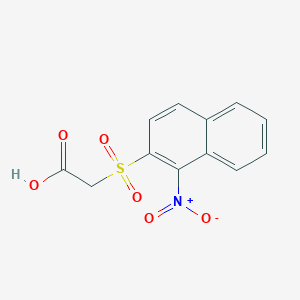
Molybdenum;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form a compound that exhibits enhanced mechanical and chemical properties, making it valuable in various industrial and scientific fields. This compound is particularly noted for its high strength, corrosion resistance, and biocompatibility, which makes it suitable for applications in aerospace, medical implants, and advanced engineering materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum-titanium compounds typically involves high-temperature processes. One common method is the powder metallurgy technique, where molybdenum and titanium powders are mixed and subjected to high temperatures to form a solid solution or intermetallic compound. Another method involves the use of chemical vapor deposition, where molybdenum and titanium precursors are decomposed at high temperatures to form a thin film of the compound on a substrate .
Industrial Production Methods: In industrial settings, the production of molybdenum-titanium compounds often involves the use of arc melting or electron beam melting techniques. These methods allow for the precise control of the composition and microstructure of the resulting alloy. The materials are then subjected to various heat treatments to enhance their mechanical properties and ensure uniformity .
化学反応の分析
Types of Reactions: Molybdenum-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of molybdenum and titanium, which can range from +2 to +6 for molybdenum and +2 to +4 for titanium .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum-titanium compounds include oxygen, hydrogen, and various halogens. For example, the oxidation of molybdenum-titanium compounds can be carried out using oxygen or air at elevated temperatures, resulting in the formation of oxides. Reduction reactions can be performed using hydrogen gas, while substitution reactions often involve halogens such as chlorine or fluorine .
Major Products Formed: The major products formed from the reactions of molybdenum-titanium compounds depend on the specific reaction conditions. Oxidation reactions typically yield molybdenum and titanium oxides, while reduction reactions produce the metallic forms of the elements. Substitution reactions can result in the formation of various halides .
科学的研究の応用
Molybdenum-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation processes. In biology and medicine, these compounds are explored for their biocompatibility and potential use in medical implants and prosthetics. The high strength and corrosion resistance of molybdenum-titanium alloys make them suitable for use in aerospace and automotive industries, where they are used in the manufacture of high-performance components .
作用機序
The mechanism of action of molybdenum-titanium compounds is complex and involves various molecular targets and pathways. In catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological applications, the biocompatibility of the compound is attributed to its ability to resist corrosion and minimize adverse reactions with biological tissues .
類似化合物との比較
Molybdenum-titanium compounds can be compared with other transition metal alloys, such as molybdenum-tungsten and titanium-niobium alloys. While molybdenum-tungsten alloys are known for their high melting points and excellent thermal stability, molybdenum-titanium compounds offer a better balance of strength and corrosion resistance. Titanium-niobium alloys, on the other hand, are noted for their superior biocompatibility but may not match the mechanical strength of molybdenum-titanium compounds .
特性
CAS番号 |
91651-22-8 |
|---|---|
分子式 |
MoTi |
分子量 |
143.82 g/mol |
IUPAC名 |
molybdenum;titanium |
InChI |
InChI=1S/Mo.Ti |
InChIキー |
ZPZCREMGFMRIRR-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


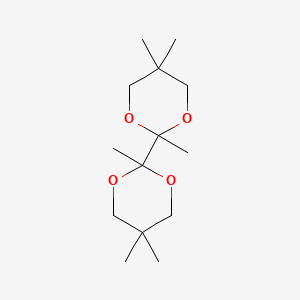
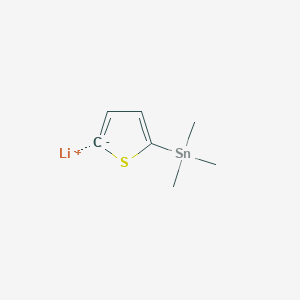

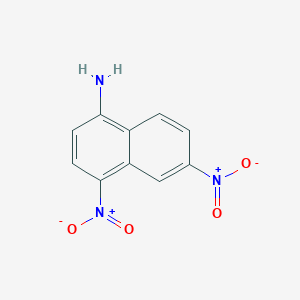
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
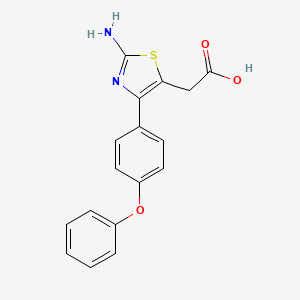
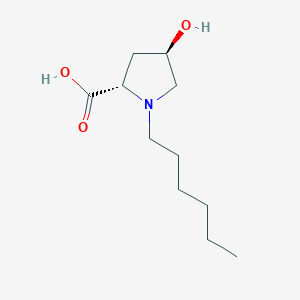
![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)

